molecular formula C7H6ClIN2 B2682154 6-Iodoimidazo[1,2-a]pyridine hydrochloride CAS No. 1205744-55-3

6-Iodoimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B2682154
CAS No.: 1205744-55-3
M. Wt: 280.49
InChI Key: GQTXQPGNRLLPEL-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 6th position of the imidazo[1,2-a]pyridine ring and a hydrochloride salt form. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the imidazo[1,2-a]pyridine derivative.

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been shown to have antiproliferative activity against various cancer cell lines .

Molecular Mechanism

Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the formation of various derivatives with different biological activities.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 6-Iodoimidazo[1,2-a]pyridine hydrochloride in laboratory settings. It is known that the compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoimidazo[1,2-a]pyridine hydrochloride typically involves the iodination of imidazo[1,2-a]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Iodoimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

6-Iodoimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

6-Iodoimidazo[1,2-a]pyridine hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives such as:

    6-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.

    6-Chloroimidazo[1,2-a]pyridine: Contains a chlorine atom at the 6th position.

    6-Fluoroimidazo[1,2-a]pyridine: Features a fluorine atom at the 6th position

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms present .

Properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTXQPGNRLLPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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